molecular formula C48H34O4 B13736784 4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde

4,4',4'',4'''-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde

Cat. No.: B13736784
M. Wt: 674.8 g/mol
InChI Key: VJKSROKOISGHGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde: is a complex organic compound with the molecular formula C48H34O4 and a molecular weight of 674.78 g/mol . This compound is characterized by its unique structure, which includes a pyrene core substituted with tert-butyl groups and benzaldehyde moieties. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar organic chemistry techniques involving coupling reactions and aldehyde formation under controlled conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Fluorescent Probes: It can be used in the development of fluorescent probes for biological imaging.

Industry:

    Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-(7-(tert-Butyl)pyrene-1,3,5,9-tetrayl)tetrabenzaldehyde involves its interaction with molecular targets through its aldehyde and pyrene moieties. The aldehyde groups can form Schiff bases with amines, while the pyrene core can participate in π-π stacking interactions. These interactions can influence the electronic properties of the compound, making it useful in optoelectronic applications .

Properties

Molecular Formula

C48H34O4

Molecular Weight

674.8 g/mol

IUPAC Name

4-[7-tert-butyl-3,5,9-tris(4-formylphenyl)pyren-1-yl]benzaldehyde

InChI

InChI=1S/C48H34O4/c1-48(2,3)37-20-42-40(35-16-8-31(27-51)9-17-35)23-44-38(33-12-4-29(25-49)5-13-33)22-39(34-14-6-30(26-50)7-15-34)45-24-41(43(21-37)46(42)47(44)45)36-18-10-32(28-52)11-19-36/h4-28H,1-3H3

InChI Key

VJKSROKOISGHGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)C5=CC=C(C=C5)C=O)C6=CC=C(C=C6)C=O)C7=CC=C(C=C7)C=O)C8=CC=C(C=C8)C=O

Origin of Product

United States

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